3-Bromo-2-chloro-5-(difluoromethyl)pyrazine
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Overview
Description
3-Bromo-2-chloro-5-(difluoromethyl)pyrazine is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications in various fields. This compound is a halogenated pyrazine derivative that has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(difluoromethyl)pyrazine is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor activities by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and tumorigenic pathways. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to inhibit the production of inflammatory cytokines and chemokines. In vivo studies have shown that the compound exhibits anti-tumor activity in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Bromo-2-chloro-5-(difluoromethyl)pyrazine in lab experiments is its potency and specificity. The compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities, making it a promising candidate for drug development. Additionally, the compound has been synthesized using various methods, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Future Directions
There are several future directions for research on 3-Bromo-2-chloro-5-(difluoromethyl)pyrazine. One of the directions is to further elucidate the mechanism of action of the compound. This will help to identify potential targets for drug development. Another direction is to investigate the potential of the compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to determine the safety and toxicity of the compound, which will be essential for its clinical development.
Conclusion
In conclusion, this compound is a halogenated pyrazine derivative that has gained significant attention in the scientific research community due to its unique properties and potential applications in various fields. The compound has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry. Further studies are needed to elucidate the exact mechanism of action of the compound and to determine its safety and toxicity. However, the compound holds promise as a therapeutic agent for various diseases, making it an exciting area of research.
Synthesis Methods
The synthesis of 3-Bromo-2-chloro-5-(difluoromethyl)pyrazine can be achieved using various methods. One of the commonly used methods involves the reaction of 3,4-dichloropyrazine with difluoromethyl bromide in the presence of a palladium catalyst. Another method involves the reaction of 3,4-dichloropyrazine with difluoromethyl chloride in the presence of a copper catalyst. Both methods have been reported to yield high purity and yield of this compound.
Scientific Research Applications
3-Bromo-2-chloro-5-(difluoromethyl)pyrazine has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent anti-inflammatory and anti-tumor activities. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
3-bromo-2-chloro-5-(difluoromethyl)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClF2N2/c6-3-4(7)10-1-2(11-3)5(8)9/h1,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTWNTVCSVJZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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